Physicochemical Profile & Synthetic Utility of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Physicochemical Profile & Synthetic Utility of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
This guide details the physicochemical profile, synthetic utility, and reactivity of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 149903-77-5).[1]
[1]
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid is a specialized fluorinated building block primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals.[1] Distinct from its more common isomer (2-chloro-4-fluoro-5-nitrobenzoic acid), this compound features a unique substitution pattern where the fluorine atom at the C5 position is activated by an ortho-nitro group at C4.[1] This electronic arrangement creates a "hotspot" for regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the precise introduction of complex heterocycles essential for bioactivity.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | 2-Chloro-5-fluoro-4-nitrobenzoic acid |
| CAS Registry Number | 149903-77-5 |
| Common Synonyms | 5-Fluoro-4-nitro-2-chlorobenzoic acid |
| Molecular Formula | C7H3ClFNO4 |
| Molecular Weight | 219.55 g/mol |
| SMILES | OC(=O)C1=CC(F)=C(=O)C=C1Cl |
| Key Structural Feature | Fluorine (C5) is ortho to Nitro (C4) and para to Cl (C2).[1] |
Structural Insight: The Isomer Distinction
Researchers must distinguish this compound from its isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) .[1]
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CAS 149903-77-5 (Subject): F is at C5 (ortho to NO₂).[1] Highly reactive to SNAr.
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CAS 114776-15-7 (Isomer): F is at C4 (ortho to NO₂).[1] Also reactive, but leads to different regioisomers in quinolone scaffolds.
Physicochemical Properties[3]
Solid-State & Solution Properties
The compound typically presents as a white to pale yellow crystalline solid.[1] Its high melting point and polarity are dictated by the strong intermolecular hydrogen bonding of the carboxylic acid and the dipole moments of the nitro/halo substituents.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline Powder) | Sigma-Aldrich/Enamine |
| Melting Point | ~140–160 °C (Estimated range) | Note: Exact MP varies by crystal habit; analogous isomers melt ~146-150°C.[1] |
| pKa (Acid) | 1.70 ± 0.13 (Predicted) | Stronger acid than benzoic acid (4.2) due to electron-withdrawing -NO₂ and -F. |
| logP | ~1.8 – 2.1 | Moderate lipophilicity; soluble in polar organic solvents.[1] |
| Solubility | High: DMSO, Methanol, Ethyl AcetateLow: Water (Acidic pH), Hexanes | Soluble in aqueous base (forming carboxylate salt). |
Electronic Profile & Reactivity
The reactivity of this scaffold is governed by the Hammett electronic effects of the substituents.
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C5-Fluorine (Leaving Group): Strongly activated for SNAr. The C4-Nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex formed during nucleophilic attack at C5.[1]
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C2-Chlorine: Sterically hindered by the adjacent carboxylic acid and less activated (meta to NO₂).[1] It is generally stable under mild SNAr conditions, allowing for chemoselective derivatization at C5.
Synthetic Utility & Reactivity Map
The primary utility of this compound lies in its role as a scaffold for Heterocyclic Oriented Synthesis (HOS) . The diagram below illustrates the regioselective reactivity pathways.
Figure 1: Reactivity map showing the chemoselective displacement of the C5-fluorine atom followed by reduction and cyclization to form quinolone cores.[1]
Experimental Protocols
Synthesis via Nitration (Regioselectivity Control)
Objective: Synthesis of 2-chloro-5-fluoro-4-nitrobenzoic acid from 2-chloro-5-fluorobenzoic acid.
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Challenge: Directing the nitro group to the C4 position (between Cl and F) rather than C6.
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Mechanism: The directing effects of F (ortho/para) and Cl (ortho/para) compete. However, steric hindrance at C6 (flanked by COOH and F) often favors C4 substitution.
Protocol:
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Dissolution: Dissolve 2-chloro-5-fluorobenzoic acid (1.0 eq) in concentrated H₂SO₄ (5.0 vol) at 0°C.
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Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C.
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Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC (C18 column, ACN/Water + 0.1% TFA).
-
Quench: Pour reaction mixture onto crushed ice (10 vol).
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Isolation: Filter the resulting white precipitate. Wash with cold water until filtrate is neutral.
-
Purification: Recrystallize from Ethanol/Water to remove regioisomers.
SNAr Functionalization at C5
Objective: Displacement of C5-Fluorine with a secondary amine (e.g., piperazine derivative).
Protocol:
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Setup: Charge a reaction vessel with 2-chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq) and Acetonitrile (10 vol).
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Base: Add Diisopropylethylamine (DIPEA, 2.5 eq). The extra equivalent neutralizes the carboxylic acid.
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Nucleophile: Add the amine (1.1 eq).
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Conditions: Heat to reflux (80°C) for 4–6 hours. The color typically deepens (yellow to orange) as the nitro-amine adduct forms.
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Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with 1N HCl (to remove excess amine/DIPEA) and Brine.
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Yield: Dry over MgSO₄ and concentrate.
Safety & Handling (GHS Classification)
This compound is a substituted nitrobenzoic acid and should be treated as a hazardous chemical.
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Signal Word: WARNING
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Hazard Statements:
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.[2] The nitro group poses a potential (though low) energetic risk; avoid heating dry crude material above 200°C.
References
-
ChemicalBook. (2025).[2][3] 2-Chloro-4-fluoro-5-nitrobenzoic acid Properties and Synthesis.
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Google Patents. (1993). Process for the preparation of fluorinated benzoic acids (WO1993009077A2).
-
Sigma-Aldrich. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid Product Page.[1][4][5][6][7][8]
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BLD Pharm. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid MSDS and Data.[1][4][9]
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PubChem. (2025). 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer Comparison).
Sources
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- 5. 149903-77-5,2-Chloro-5-fluoro-4-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 7. EP0781757A1 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
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- 9. 2-AMINO-5-FLUORO-4-NITROBENZOIC ACID | CAS#:174566-51-9 | Chemsrc [chemsrc.com]
